Di-sec-butyl ether Di-sec-butyl ether
Brand Name: Vulcanchem
CAS No.: 6863-58-7
VCID: VC3710990
InChI: InChI=1S/C8H18O/c1-5-7(3)9-8(4)6-2/h7-8H,5-6H2,1-4H3
SMILES: CCC(C)OC(C)CC
Molecular Formula: C8H18O
Molecular Weight: 130.23 g/mol

Di-sec-butyl ether

CAS No.: 6863-58-7

Cat. No.: VC3710990

Molecular Formula: C8H18O

Molecular Weight: 130.23 g/mol

* For research use only. Not for human or veterinary use.

Di-sec-butyl ether - 6863-58-7

Specification

CAS No. 6863-58-7
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
IUPAC Name 2-butan-2-yloxybutane
Standard InChI InChI=1S/C8H18O/c1-5-7(3)9-8(4)6-2/h7-8H,5-6H2,1-4H3
Standard InChI Key HHBZZTKMMLDNDN-UHFFFAOYSA-N
SMILES CCC(C)OC(C)CC
Canonical SMILES CCC(C)OC(C)CC
Melting Point -100.0 °C

Introduction

Chemical Identity and Fundamental Properties

Di-sec-butyl ether, also known as 2,2'-oxybisbutane, is a symmetrical ether formed by connecting two sec-butyl groups through an oxygen atom. The compound is classified as a secondary ether due to the oxygen atom being bonded to two secondary carbon atoms. Its structure can be represented as (CH3CH)(CH3)CHOCH(CH3)(CHCH3) .

Physical and Chemical Characteristics

The compound exhibits several notable physical properties, including:

  • Molecular Weight: 130.24 g/mol

  • Boiling Point: Approximately 130°C

  • Physical State: Colorless liquid at room temperature

  • Solubility: Limited solubility in water, but soluble in most organic solvents

  • Flammability: Highly flammable liquid

This chemical structure gives Di-sec-butyl ether distinctive solvent properties, making it valuable in various applications across research and industrial sectors.

Synthesis and Production Methods

Laboratory Synthesis

Di-sec-butyl ether can be synthesized through multiple routes, with the Williamson Ether Synthesis being a primary method:

Williamson Ether Synthesis

This synthesis involves a nucleophilic substitution reaction between an alkoxide and an alkyl halide. The process typically follows these steps:

  • Formation of sec-butyl alkoxide by deprotonation of sec-butyl alcohol using a strong base

  • Reaction of the alkoxide with sec-butyl bromide or other suitable alkyl halides

  • Nucleophilic substitution creating the ether linkage

The reaction typically follows second-order kinetics due to the bimolecular nature of the nucleophilic substitution mechanism.

Industrial Production

In industrial settings, Di-sec-butyl ether is often produced through:

  • Acid-catalyzed condensation of sec-butanol, using sulfuric acid or p-toluenesulfonic acid as catalysts under controlled temperatures (80–120°C)

  • Dehydration of sec-butyl alcohol using sulfuric acid as a catalyst

  • Etherification of sec-butyl alcohol with isobutylene or other olefins

It's worth noting that Di-sec-butyl ether is frequently found as a by-product in the industrial production of sec-butyl alcohol (SBA).

Chemical Reactions and Analytical Profile

Reaction Behavior

Di-sec-butyl ether participates in several important reaction types:

Oxidation Reactions

In the presence of oxygen, the compound can be oxidized to form peroxides or hydroperoxides. This reaction requires careful monitoring as ether peroxides can present safety hazards.

Cleavage Reactions

Strong acids like hydroiodic acid (HI) and hydrobromic acid (HBr) can cleave the ether bond, resulting in the formation of alcohols and alkyl halides. The reaction follows this general pathway:

R-O-R' + HX → R-X + R'-OH (where X represents a halogen)

Hydrolysis

Hydrolysis can occur under specific conditions, typically requiring heating with water and a catalyst (acid or base).

Analytical Detection Methods

For quantification and identification of Di-sec-butyl ether, several analytical techniques have proven effective:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is optimized for volatile ethers, using polar capillary columns (e.g., DB-WAX) with temperature programming from 40°C to 250°C at 10°C/min. Characteristic ions for Di-sec-butyl ether include m/z 87 (base peak, [C5H11O]+) and m/z 102 ([C6H14O]+).

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR can distinguish ether carbons (δ 70–75 ppm), while 1H NMR shows split signals for sec-butyl groups (δ 0.8–1.5 ppm).

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR confirms the ether linkage via C-O-C stretch at approximately 1100 cm−1.

Research Applications and Industrial Utility

Scientific Research Applications

Di-sec-butyl ether serves several important functions in scientific research:

  • Solvent for Grignard reactions and organometallic syntheses

  • Extraction and purification medium for biological compounds

  • Component in pharmaceutical formulations

  • Research subject for fuel additives and catalytic reactions

Industrial Applications

In industrial settings, Di-sec-butyl ether finds use in:

  • Solvent in manufacturing pesticides and industrial chemicals

  • Analytical chemistry procedures

  • Potential fuel additive applications

Study TypeConcentration (μg/mL)Result
Ames TestVariousNot mutagenic
Micronucleus Assay300Positive clastogenic activity
Micronucleus Assay1020Increased micronuclei induction

Comparative Characteristics with Similar Compounds

Di-sec-butyl ether shares structural similarities with several other ethers but possesses unique properties:

Structural Comparison

  • Di-n-butyl ether: Contains linear n-butyl groups instead of branched sec-butyl groups

  • Diethyl ether: A simpler ether with ethyl groups, commonly used as a solvent and anesthetic

  • Dipropyl ether: Contains propyl groups and functions primarily as a solvent in organic synthesis

Functional Distinctions

Di-sec-butyl ether stands out due to its sec-butyl groups, which provide different steric and electronic properties compared to other ethers. These structural features influence its solvent characteristics and reactivity patterns.

Environmental Behavior and Impact

Environmental Distribution

Results from Mackay Level I distribution modeling indicate that at steady state, Di-sec-butyl ether partitions primarily to the air compartment (99.1%), with negligible amounts distributing to other environmental compartments . This distribution pattern suggests that atmospheric processes would be the primary fate mechanism for the compound if released into the environment.

Autoignition Characteristics

Research on the autoignition behavior of Di-sec-butyl ether has yielded important insights for safety and combustion applications:

Experiments utilizing a laminar flow reactor have been conducted to obtain the autoignition characteristics of Di-sec-butyl ether at atmospheric and elevated pressures (10 bar). These studies compared three structural isomers of dibutyl ether, finding that Di-sec-butyl ether exhibited the lowest conversion efficiency at given temperatures under both pressure conditions, indicating lower reactivity compared to other isomers.

This research demonstrates that branching patterns significantly influence the oxidation characteristics and Negative Temperature Coefficient (NTC) behavior of ether compounds, with important implications for their use in combustion applications.

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